2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide
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Description
“2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide” is a chemical compound that is part of the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole compounds often involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Pyrazole compounds are known for their reactivity and versatility in chemical reactions. For example, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2- (1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Mechanism of Action
While the specific mechanism of action for “2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide” is not mentioned in the retrieved papers, pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity .
Future Directions
The future directions for “2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide” and similar compounds could involve further exploration of their pharmacological effects and potential applications in medicinal chemistry and drug discovery . Additionally, the development of new synthetic approaches under mild conditions using inexpensive reagents remains a challenging problem .
Properties
IUPAC Name |
2-chloro-N-(2-pyrazol-1-ylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-14-10-11(6-8-17-14)15(21)19-12-4-1-2-5-13(12)20-9-3-7-18-20/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUCRGWAWUEKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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